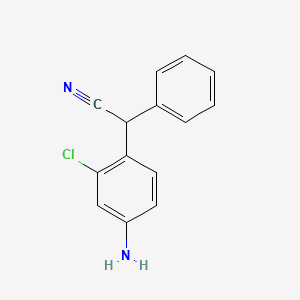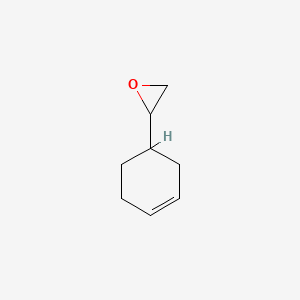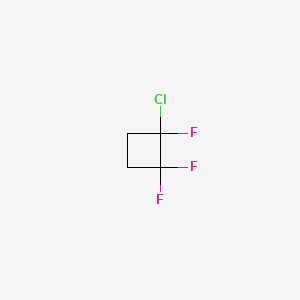
1-Chloro-1,2,2-trifluorocyclobutane
説明
Synthesis Analysis
The synthesis of related fluorine-containing cyclobutane derivatives involves multiple steps, starting from reactions such as the nucleophilic displacement, which leads to compounds with high specificity intended for applications like positron emission tomography (Shoup & Goodman, 1999). Another approach to optimizing structures and parameters of such compounds includes ab initio calculations and molecular dynamics simulations (Saladino & Tang, 2004).
Molecular Structure Analysis
Studies on the molecular structure of polyhalogenated cyclobutanes reveal conformational equilibria that are influenced by the positions of the halogen substituents. For instance, vibrational spectra suggest a preference for equatorial positioning of Cl and F atoms, affecting the molecule's overall energy profile (Braude et al., 1990).
Chemical Reactions and Properties
The reactivity of cyclobutane derivatives, including those with fluorine atoms, often involves gem-difluorination and Wagner-Meerwein rearrangements, highlighting the versatility of these compounds in synthetic chemistry. Such reactions are crucial for generating biologically active molecules and intermediates for further transformations (Lin et al., 2021).
Physical Properties Analysis
The physical properties of 1-Chloro-1,2,2-trifluorocyclobutane and similar compounds are closely linked to their molecular structures. For example, the optimization of Lennard-Jones (LJ) parameters reflects on the anesthetic properties of such molecules, demonstrating the importance of detailed structural analyses in understanding their behavior in various phases (Saladino & Tang, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of halogenated cyclobutanes depend significantly on their conformational dynamics and the electronic effects of the substituents. Detailed vibrational spectra and conformations studies provide insights into the preferred conformations and the impact of different substituents on the molecules' chemical behavior (Powell et al., 1993).
科学的研究の応用
Conformational Analysis
Vibrational Spectra and Conformations : Studies on polyhalogenated cyclobutanes, including 1-chloro-1,2,2-trifluorocyclobutane, have revealed insights into their conformational equilibria. These compounds show a preference for equatorial positioning of Cl and F atoms, with relatively small enthalpy differences between the conformers. For instance, in 1-chloro-1,2,2-trifluorocyclobutane, the enthalpy differences in the liquid are around 2.9 kJ/mol, with a ring puckering barrier of about 6-7 kJ/mol (Braude et al., 1990).
Optimization of Structures and Parameters : The structures and Lennard-Jones (LJ) parameters of 1-chloro-1,2,2-trifluorocyclobutane have been optimized using ab initio calculations combined with liquid and gas phase molecular dynamics simulations. This optimization process is crucial for understanding the physical properties and potential applications of these compounds (Saladino & Tang, 2004).
Chemical Properties and Reactions
Vibrational Spectra in Different States : The infrared and Raman spectra of 1-chloro-1,2,2-trifluorocyclobutane have been recorded in various phases and at different temperatures, revealing the presence of two conformers in the vapor and liquid states. Such studies are essential for understanding the chemical behavior and reactivity of these compounds (Powell et al., 1993).
Allene Cycloadditions : The thermal cycloaddition of chlorotrifluoroethylene and 1,1-dichlorodifluoroethylene to allene results in products including 1-halogeno-1,2,2-trifluoro-3-alkylidenecyclobutanes, demonstrating the reactivity of 1-chloro-1,2,2-trifluorocyclobutane in such reactions. Understanding these reactions is vital for synthesizing novel organic compounds (Taylor, Warburton, & Wright, 1972).
Biophysical Interactions
Effect on Gramicidin A Channel Function : Research shows that 1-chloro-1,2,2-trifluorocyclobutane can alter gramicidin A channel function by enhancing Na+ transport, with minimal changes in channel structure. This finding is significant in understanding how low-affinity drugs affect protein function and structure (Tang, Mandal, & Zegarra, 2002).
Membrane Localization and Behavior : The membrane localization and properties of halogenated cyclobutanes, including 1-chloro-1,2,2-trifluorocyclobutane, have been examined using NMR. This research helps in understanding the distribution of such compounds in biomembranes, which is crucial for their potential therapeutic applications (North & Cafiso, 1997).
特性
IUPAC Name |
1-chloro-1,2,2-trifluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYDYODFHABLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1(F)F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984597 | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,2,2-trifluorocyclobutane | |
CAS RN |
661-71-2 | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)
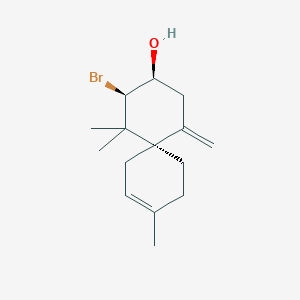
![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)
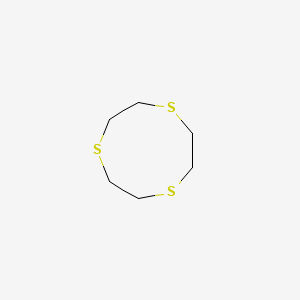
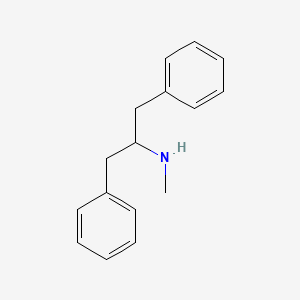
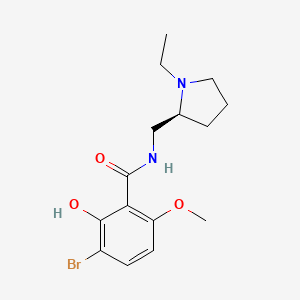
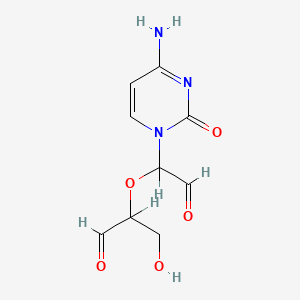
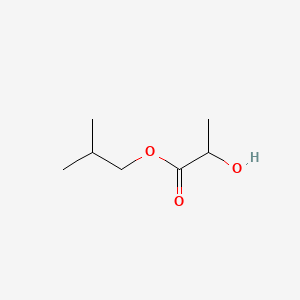
![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)
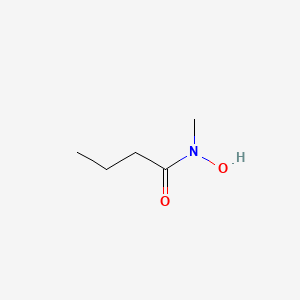
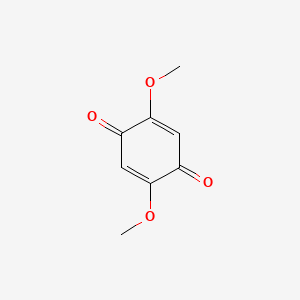
![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)
